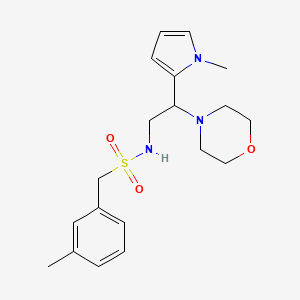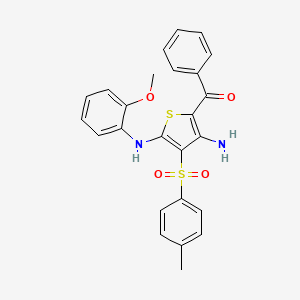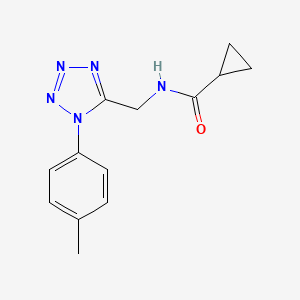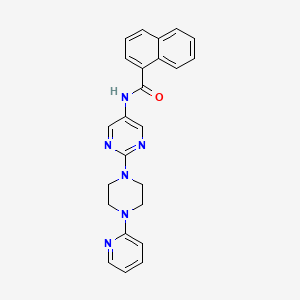
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-1-(m-tolyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-1-(m-tolyl)methanesulfonamide, also known as MT-2, is a compound that has been extensively studied for its potential applications in scientific research. MT-2 is a synthetic peptide that is derived from the naturally occurring hormone melanocyte-stimulating hormone (MSH).
Wissenschaftliche Forschungsanwendungen
Antitumor Activity and Clinical Trials
Methanesulfonamide derivatives, such as N-[4-(9-acridinylamino)-3-methoxyphenyl]-(NSC-249992), have been evaluated for their antitumor activity in animal tumor systems and in clinical trials. A phase I clinical trial demonstrated moderate to severe leukopenia and mild thrombocytopenia as toxic effects, with evidence of antitumor activity suggesting the potential for phase II studies (Von Hoff et al., 1978).
Neurotoxicity and Hepatotoxicity
Research on high-dose exposures to compounds such as ethyl methanesulfonate reveals neurotoxicity, hepatotoxicity, hematotoxicity, and renal toxicity, though these are treated with appropriate palliative therapies. This suggests a cautionary approach to the use of methanesulfonamide derivatives in high doses due to potential adverse effects (Yamazaki et al., 2015).
Chemoradiotherapy Response in Cancer Treatment
Methyl-methanesulfonate sensitivity 19 (MMS19) expression in esophageal squamous cell carcinoma (ESCC) has been associated with metastasis and response to chemoradiotherapy. High cytoplasmic expression of MMS19 correlates with regional lymph node and distant metastases, as well as with a favorable response to chemoradiotherapy. This highlights the role of methanesulfonamide-related markers in predicting cancer treatment outcomes (Jin-liang Zhang et al., 2015).
Exposure and Biomonitoring
Studies on occupational and environmental exposure to N-methyl-2-pyrrolidone (NMP) and its metabolites, such as N-methylsuccinimide (MSI), provide insights into the significance of monitoring exposure levels and the potential health implications. These investigations underline the importance of biomonitoring for individuals exposed to methanesulfonamide derivatives and related compounds in the workplace or through environmental contamination (B. Jönsson & B. Akesson, 2001).
Pharmacodynamics and Safety
Research into the safety, efficacy, and pharmacodynamics of methanesulfonyl fluoride (MSF) as a palliative treatment for senile dementia of the Alzheimer type (SDAT) demonstrates the potential therapeutic applications of methanesulfonamide derivatives. These studies explore the tolerability and cognitive performance improvement in patients, highlighting the careful balance between therapeutic benefits and adverse effects (D. Moss et al., 1999).
Eigenschaften
IUPAC Name |
1-(3-methylphenyl)-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S/c1-16-5-3-6-17(13-16)15-26(23,24)20-14-19(18-7-4-8-21(18)2)22-9-11-25-12-10-22/h3-8,13,19-20H,9-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNILLZCBVIKAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC(C2=CC=CN2C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2597285.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)acrylamide](/img/structure/B2597287.png)



![4-[6-(4-fluorophenoxy)pyridazin-3-yl]-N-isobutylbenzamide](/img/structure/B2597293.png)
![9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride](/img/structure/B2597294.png)

![1-(5,7-Dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2597297.png)
![8-butyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2597299.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2597303.png)
![3-(4-fluorophenyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2597306.png)
